205640-90-0

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orexin A, also known as hypocretin 1, is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and energy homeostasis. It is an endogenous agonist at orexin receptors, specifically OX1 and OX2 receptors, with high affinity. Orexin A is involved in various hypothalamic functions, influencing neurotransmitter systems such as dopamine, norepinephrine, histamine, and acetylcholine to stabilize sleep cycles .

作用機序

Target of Action

The compound with CAS number 205640-90-0 is known as Orexin A , a neuropeptide that is endogenous to humans, rats, and mice . It primarily targets the Orexin receptors OX1 and OX2 . These receptors are G protein-coupled receptors located in the hypothalamus and other parts of the brain, playing crucial roles in regulating feeding behavior, sleep-wake cycle, and other hypothalamic functions .

Mode of Action

Orexin A acts as an agonist at the orexin receptors, meaning it binds to these receptors and activates them . It has a high affinity for both OX1 and OX2 receptors, with Ki values of 20 and 38 nM respectively . This interaction leads to various physiological changes, including the stimulation of feeding following central administration .

Biochemical Pathways

The activation of orexin receptors by Orexin A triggers several downstream effects. It is involved in the regulation of feeding, sleep and wakefulness . The exact biochemical pathways affected by Orexin A are complex and involve multiple neural circuits and neurotransmitter systems. It’s known that the orexin system plays a key role in the integration of various metabolic, circadian, and stress signals for the coordinated regulation of sleep-wake patterns and energy homeostasis .

Pharmacokinetics

It is known that orexin a is soluble in water up to 1 mg/ml , which could influence its bioavailability and distribution in the body

Result of Action

The activation of orexin receptors by Orexin A has several molecular and cellular effects. It stimulates feeding following central administration . It may also impair neurogenesis and hippocampal plasticity in mice . Furthermore, Orexin A has been found to improve glucose control and beta cell functions in type 2 diabetic animals .

Action Environment

The action, efficacy, and stability of Orexin A can be influenced by various environmental factors. For instance, the central administration of Orexin A suggests that its effects are likely influenced by the central nervous system environment . .

生化学分析

Biochemical Properties

Orexin A: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its diverse biological functions .

Cellular Effects

Orexin A: has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Orexin A is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orexin A change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Orexin A vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its biochemical properties .

Metabolic Pathways

Orexin A: is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Orexin A within cells and tissues involve interactions with transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of Orexin A and its effects on activity or function are essential aspects of its biochemical properties. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Orexin A is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Orexin A is Glp-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2, with disulfide bridges between cysteines 6 and 12, and cysteines 7 and 14 .

Industrial Production Methods: Industrial production of Orexin A involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%. The peptide is then lyophilized to obtain a freeze-dried solid, which is stored under dry, frozen, and dark conditions to maintain stability .

化学反応の分析

Types of Reactions: Orexin A primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are employed to form disulfide bridges between cysteine residues.

Major Products Formed: The major product formed is the fully synthesized and correctly folded Orexin A peptide with the specific disulfide bridges .

科学的研究の応用

Orexin A has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis.

Medicine: Studied for its potential therapeutic applications in treating sleep disorders such as narcolepsy, as well as its effects on cognitive functions and glucose metabolism in type 2 diabetes

Industry: Utilized in the development of orexin receptor agonists and antagonists for pharmaceutical research

類似化合物との比較

Orexin B (Hypocretin 2): Another neuropeptide that binds to orexin receptors but has a different peptide sequence and slightly different receptor affinity.

Neuropeptide Y: A peptide involved in regulating appetite and energy balance, similar to Orexin A but with different receptor targets and mechanisms of action.

Melanin-Concentrating Hormone: Another hypothalamic peptide involved in energy homeostasis and feeding behavior.

Uniqueness of Orexin A: Orexin A is unique due to its specific role in stabilizing sleep-wake cycles and its high affinity for both OX1 and OX2 receptors. Its ability to influence multiple neurotransmitter systems and its involvement in both sleep regulation and feeding behavior distinguish it from other similar neuropeptides .

特性

CAS番号 |

205640-90-0 |

|---|---|

分子式 |

C₁₅₂H₂₄₃N₄₇O₄₄S₄ |

分子量 |

3561.1 |

純度 |

98% |

配列 |

{Glp}-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-IIE-Leu-Thr-Leu-NH2 (Disulfide bridge: Cys6-Cys12, Cys7-Cys14) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

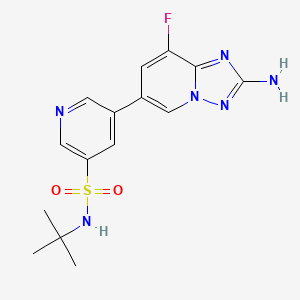

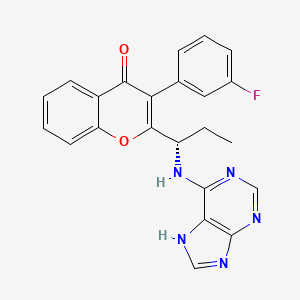

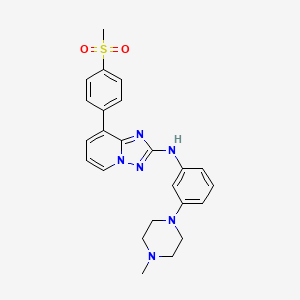

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)